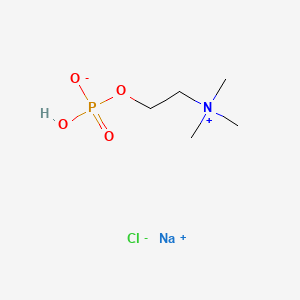
2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde hydrate
Übersicht
Beschreibung
2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde hydrate is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aldehyde Dehydrogenase-2 (ALDH2) as a Therapeutic Target
ALDH2 plays a critical role in metabolizing endogenous aldehydes like 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA) produced by lipid peroxidation due to oxidative stress. It is also involved in the elimination of metabolites of neurotransmitters in the CNS. Targeting ALDH2 has shown potential in reducing cardiac ischemic damage and protecting against neurodegenerative diseases, suggesting that compounds interacting with similar pathways could have therapeutic applications (Kimura, Yokoyama, & Higuchi, 2019).
4-Hydroxynonenal (HNE) as a Bioactive Marker
HNE, an aldehyde produced during lipid peroxidation, has been studied for its biological activities and roles in cellular signaling. It is considered a reliable marker of oxidative stress and has implications in the development of diseases like Alzheimer's. The research into HNE highlights the importance of understanding aldehydes' bioactivities, which could extend to compounds like 2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde hydrate (Žarković, 2003).
CO2 Gas Hydrate in Food Research
The study of CO2 hydrates in food technology, focusing on applications like juice concentration and food preservation, reflects the broader interest in hydrate compounds in scientific research. This suggests that hydrate forms of various compounds, potentially including 2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde, might find applications in food science and technology (Srivastava, Hitzmann, & Zettel, 2021).
Eigenschaften
IUPAC Name |
2-(3,4-diethoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4.H2O/c1-3-15-11-6-5-9(10(14)8-13)7-12(11)16-4-2;/h5-8H,3-4H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOWHRYYLNDROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C=O)OCC.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424190 | |
| Record name | 2-(3,4-diethoxyphenyl)-2-oxoacetaldehyde hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-17-0 | |
| Record name | 2-(3,4-diethoxyphenyl)-2-oxoacetaldehyde hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Imidazo[1,2-a]pyrazin-3-ylmethanamine](/img/structure/B3059120.png)




![Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-](/img/structure/B3059128.png)

![2-[Methyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B3059131.png)
